Cas no 2597-26-4 (2-(1H-indol-3-yl)propanoic acid)

2-(1H-indol-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- a-methyl-1H-Indole-3-acetic acid
- 1H-Indole-3-acetic acid, a-methyl-
- 2-(1H-indol-3-yl)propanoic acid
- 2597-26-4
- 2-(1H-indol-3-yl)propionic acid
- NCGC00385698-01!2-(1H-indol-3-yl)propanoic acid
- 2-(1H-Indol-3-yl)-propionic acid
- 2-(1H-indol-3-yl)propanoicacid
- CHEBI:182719
- CAA59726
- indol-3-ylpropionic acid
- CHEMBL4584471
- 2-(3-indolyl)propionic acid
- EN300-1137814
- WNVIEMRKZPPPOJ-UHFFFAOYSA-N
- indol-3-yl-propionic acid
- SCHEMBL368690
- 1H-Indole-3-acetic acid, .alpha.-methyl-
- 1H-indole-3-acetic acid, alpha-methyl-
- DB-329069
-
- インチ: InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)
- InChIKey: WNVIEMRKZPPPOJ-UHFFFAOYSA-N
- SMILES: CC(C1=CNC2=CC=CC=C21)C(=O)O
計算された属性
- 精确分子量: 189.079
- 同位素质量: 189.079
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 53.1A^2
2-(1H-indol-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137814-0.05g |
2-(1H-indol-3-yl)propanoic acid |
2597-26-4 | 95% | 0.05g |
$425.0 | 2023-10-26 | |
Enamine | EN300-1137814-1g |
2-(1H-indol-3-yl)propanoic acid |
2597-26-4 | 95% | 1g |
$1599.0 | 2023-10-26 | |
A2B Chem LLC | AB28422-2.5g |
2-(1H-Indol-3-yl)propanoic acid |
2597-26-4 | 95% | 2.5g |
$3337.00 | 2024-04-20 | |
A2B Chem LLC | AB28422-10g |
2-(1H-Indol-3-yl)propanoic acid |
2597-26-4 | 95% | 10g |
$7280.00 | 2024-04-20 | |
Aaron | AR002RXU-250mg |
1H-Indole-3-acetic acid, α-methyl- |
2597-26-4 | 95% | 250mg |
$610.00 | 2025-02-14 | |
A2B Chem LLC | AB28422-5g |
2-(1H-Indol-3-yl)propanoic acid |
2597-26-4 | 95% | 5g |
$4921.00 | 2024-04-20 | |
A2B Chem LLC | AB28422-1g |
2-(1H-Indol-3-yl)propanoic acid |
2597-26-4 | 95% | 1g |
$1719.00 | 2024-04-20 | |
Aaron | AR002RXU-500mg |
1H-Indole-3-acetic acid, α-methyl- |
2597-26-4 | 95% | 500mg |
$944.00 | 2025-02-14 | |
Enamine | EN300-1137814-10g |
2-(1H-indol-3-yl)propanoic acid |
2597-26-4 | 95% | 10g |
$6882.0 | 2023-10-26 | |
Aaron | AR002RXU-1g |
1H-Indole-3-acetic acid, α-methyl- |
2597-26-4 | 95% | 1g |
$1204.00 | 2025-02-14 |
2-(1H-indol-3-yl)propanoic acid 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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8. Back matter
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
2-(1H-indol-3-yl)propanoic acidに関する追加情報
Comprehensive Overview of 2-(1H-indol-3-yl)propanoic acid (CAS No. 2597-26-4): Properties, Applications, and Research Insights
2-(1H-indol-3-yl)propanoic acid, identified by its CAS number 2597-26-4, is a bioactive indole derivative gaining traction in pharmaceutical and biochemical research. This compound, structurally characterized by an indole ring linked to a propanoic acid moiety, exhibits unique properties that make it valuable in drug discovery and metabolic studies. Researchers are increasingly focusing on its potential as a scaffold for designing novel therapeutics, particularly in neurology and inflammation-related applications.
The growing interest in natural product-inspired compounds has propelled studies on 2-(1H-indol-3-yl)propanoic acid. Its structural similarity to endogenous metabolites like tryptophan and serotonin positions it as a promising candidate for modulating neurotransmitter pathways. Recent publications highlight its interactions with serotonin receptors and tryptophan hydroxylase enzymes, addressing common search queries about "indole derivatives for neurological health" and "natural serotonin pathway modulators." These investigations align with current wellness trends exploring plant-based bioactive molecules.
From a synthetic chemistry perspective, CAS 2597-26-4 serves as a versatile intermediate. Its carboxyl group enables easy derivatization, while the indole nucleus provides sites for selective functionalization. This dual reactivity pattern answers frequent search questions regarding "modifiable indole carboxylic acids" and "building blocks for heterocyclic synthesis." The compound's stability under physiological conditions makes it particularly attractive for prodrug development, a hot topic in pharmaceutical formulation circles.
Analytical characterization of 2-(1H-indol-3-yl)propanoic acid reveals interesting spectral properties. The UV-Vis spectrum shows characteristic absorption bands at 280-290 nm (π→π* transitions of the indole system) and 220-230 nm (carboxyl chromophore), information frequently sought by analytical chemists searching for "indole UV spectral data." Mass spectrometry typically displays a molecular ion peak at m/z 189 [M+H]+, with fragmentation patterns that help distinguish it from related indole derivatives.
In biochemical applications, this compound demonstrates moderate antioxidant capacity in standard DPPH and ORAC assays, addressing growing interest in "natural antioxidants from indole sources." Its ability to chelate transition metals suggests potential in formulations targeting oxidative stress conditions. These properties correlate with popular health searches about "plant-based oxidative stress management" and "indole compounds for cellular protection."
The crystalline form of 2597-26-4 has been characterized by X-ray diffraction, revealing hydrogen-bonded dimeric structures in the solid state. This structural information satisfies technical queries about "indole carboxylic acid crystal packing." The compound's solubility profile (soluble in polar organic solvents, sparingly soluble in water) makes it suitable for various delivery systems, a consideration important for formulation scientists searching for "indole derivatives with balanced solubility."
Emerging research explores 2-(1H-indol-3-yl)propanoic acid's role in gut microbiome interactions. As interest surges in "microbiome-metabolite axis" and "tryptophan pathway modulators," this compound's structural kinship with microbial metabolites positions it as a potential mediator in host-microbe communication. Preliminary studies suggest it may influence the production of beneficial microbial metabolites, addressing trending searches about "dietary indoles and gut health."
From a commercial availability standpoint, CAS 2597-26-4 is supplied by specialty chemical vendors in research quantities, typically with >95% purity by HPLC. Current market trends show increasing demand for this compound, particularly from academic and pharmaceutical research institutions investigating "novel indole pharmacophores." Proper storage recommendations (2-8°C, protected from light) align with standard practices for indole-containing compounds.
Environmental fate studies indicate that 2-(1H-indol-3-yl)propanoic acid undergoes moderate biodegradation in standard OECD tests, a consideration important for researchers investigating "green chemistry indole derivatives." Its ecological profile compares favorably with related aromatic compounds, addressing concerns about "sustainable heterocyclic compounds" in chemical development.
Future research directions for this compound likely include structure-activity relationship studies to optimize its biological effects, formulation development to enhance bioavailability, and exploration of its effects on emerging therapeutic targets. These anticipated developments correspond with growing professional interest in "tunable indole platforms" and "multi-target indole therapeutics," ensuring continued relevance in medicinal chemistry literature.
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